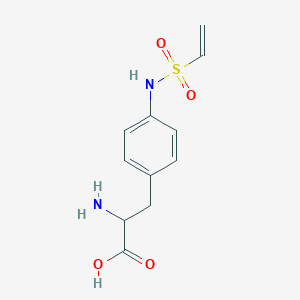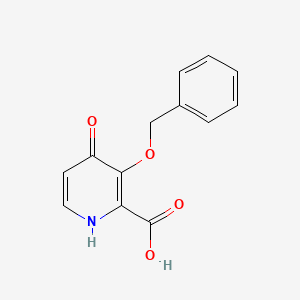
(5-Bromoisoindolin-1-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromoisoindolin-1-yl)methanol: is a brominated derivative of isoindolin-1-ylmethanol, a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom on the fifth position of the isoindolin ring, which significantly influences its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoisoindolin-1-yl)methanol typically involves the bromination of isoindolin-1-ylmethanol. This can be achieved through various methods, including electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
(5-Bromoisoindolin-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the brominated compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium cyanide (NaCN) for cyanide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, low temperature
Reduction: LiAlH4, ether solvent
Substitution: NaN3, NaCN, polar aprotic solvents
Major Products Formed:
Oxidation: this compound oxo derivatives
Reduction: this compound amine derivatives
Substitution: this compound derivatives with various functional groups
Scientific Research Applications
(5-Bromoisoindolin-1-yl)methanol: has found applications in various scientific fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical reagents.
Mechanism of Action
The mechanism by which (5-Bromoisoindolin-1-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption
Anticancer: Inhibition of specific signaling pathways
Comparison with Similar Compounds
5-chloroisoindolin-1-ylmethanol
5-fluoroisoindolin-1-ylmethanol
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2 |
InChI Key |
COXGMLICLYOQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)




![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)

